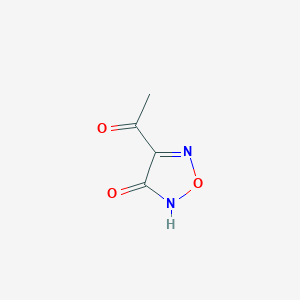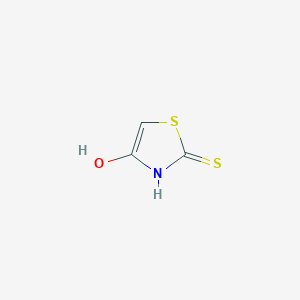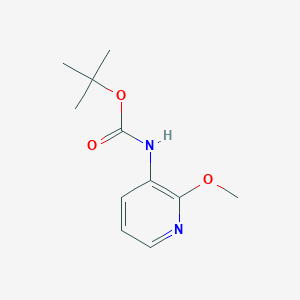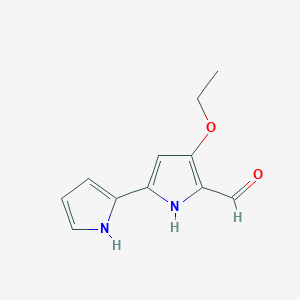
2-Ethoxyphenylisocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Ethoxyphenylisocyanide derivatives and related compounds involves multiple steps, including reactions with different catalysts and conditions. For example, the cyclization of tosylmethyl isocyanide with α-oxodithioesters leads to the formation of thiazoles, indicating the versatility of ethoxyphenylisocyanide structures in synthesizing heterocyclic compounds (Swaroop et al., 2020).
Molecular Structure Analysis
The molecular structure and interactions of 2-Ethoxyphenylisocyanide derivatives can be examined through spectroscopic methods and computational studies. For instance, the characterization of 2-ethoxy-1-naphthaldehyde provided insights into the molecular geometries and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds (Yıldırım et al., 2016).
Chemical Reactions and Properties
2-Ethoxyphenylisocyanide participates in various chemical reactions, including coupling-cyclization reactions and the formation of block copolymers, showcasing its reactivity and utility in creating complex molecular architectures (Wu et al., 2010).
Aplicaciones Científicas De Investigación
Isocyanides are known for their unusual reactivity in organic chemistry, exemplified for example in the Ugi reaction . The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits this unusual reactivity .
Unfortunately, the over-proportional use of only a few isocyanides hampers novel discoveries about the fascinating reactivity of this functional group . The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes .
-
Electrophilic Cyanide-Transfer Reagents
- Field: Organic Chemistry
- Application: Electrophilic cyanide-transfer reagents have become a versatile strategy to access important structural motives in a complementary way compared to other methods .
- Method: Over the last few years a variety of different reagents have been very successfully employed for the cyanation of different nucleophiles .
- Results: This strategy has now become a powerful synthetic tool even with respect to asymmetric transformations .
-
Medicinal Chemistry of Isocyanides
- Field: Medicinal Chemistry
- Application: Isocyanides have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
- Method: The isocyanide functional group is used as an unconventional pharmacophore especially useful as a metal coordinating warhead .
- Results: The richness in biological activity of the isocyanide-containing molecules supports the idea of using the isocyanide functional group in many areas of drug discovery .
Safety And Hazards
Direcciones Futuras
While I couldn’t find specific future directions for 2-Ethoxyphenylisocyanide, isocyanides in general have been gaining attention in various fields of science2. Their unusual reactivity and the ability to act as both nucleophiles and electrophiles make them versatile synthons in organic synthesis2. This suggests that there could be potential for future research and applications involving 2-Ethoxyphenylisocyanide.
Please note that this information is based on the available resources and might not be fully comprehensive or completely up-to-date. For a more detailed analysis, please refer to the relevant scientific literature and resources.
Propiedades
IUPAC Name |
1-ethoxy-2-isocyanobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZUMUKKQECHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374480 |
Source


|
| Record name | 2-Ethoxyphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyphenylisocyanide | |
CAS RN |
176511-34-5 |
Source


|
| Record name | 2-Ethoxyphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)




![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)





